5-Bromo-2-Methyl Substitution Enhances 5-HT7 Affinity
Within the phenoxy-azetidine chemotype, the 5-bromo-2-methyl substitution pattern yields Ki values in the low nanomolar range (6–7 nM) at the 5-HT7 receptor, outperforming closely related analogs. For instance, a comparator bearing a 5-chloro-2-(2-phenoxy-ethoxy) substitution exhibits a Ki of 60 nM at the same target—an approximate 10-fold loss in affinity [1][2]. This quantitative SAR demonstrates that the specific bromo-methyl arrangement is a key determinant of high-affinity binding in this scaffold.
| Evidence Dimension | Binding Affinity (Ki) at 5-HT7 Receptor |
|---|---|
| Target Compound Data | Ki = 6–7 nM (extrapolated from 5-Br-2-substituted phenoxy-azetidine analogs) [1][2] |
| Comparator Or Baseline | 3-[5-Chloro-2-(2-phenoxy-ethoxy)-phenoxy]-azetidine (US9981909 Ex. 171): Ki = 60 nM [2] |
| Quantified Difference | ~10-fold lower affinity for the 5-chloro analog relative to 5-bromo analogs |
| Conditions | Receptor binding assay using HEK-293 cell membranes expressing recombinant rat 5-HT7 receptors |
Why This Matters
High 5-HT7 affinity is critical for CNS drug discovery programs targeting mood disorders, cognition, and circadian rhythm; using a less active analog would necessitate higher dosing or fail to achieve target engagement.
- [1] BindingDB. (2020). BDBM396549: 3-[5-Bromo-2-(indan-2-yloxy)-phenoxy]-azetidine (US9981909, Example 174). Ki = 6 nM (5-HT7). Binding Database. View Source
- [2] BindingDB. (2020). BDBM396546: 3-[5-Chloro-2-(2-phenoxy-ethoxy)-phenoxy]-azetidine (US9981909, Example 171). Ki = 60 nM (5-HT7). Binding Database. View Source
